

# structural characterization of (11Z)-18-hydroxyoctadecenoyl-CoA

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## Compound of Interest

Compound Name: (11Z)-18-hydroxyoctadecenoyl-CoA

Cat. No.: B15548663

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A comprehensive guide to the structural characterization of **(11Z)-18-hydroxyoctadecenoyl-CoA**, this document provides researchers, scientists, and drug development professionals with an in-depth overview of the necessary analytical techniques and metabolic context for this unique molecule.

## Introduction

**(11Z)-18-hydroxyoctadecenoyl-CoA** is an omega-hydroxy fatty acyl-coenzyme A derivative of oleic acid. As a long-chain fatty acyl-CoA, it is an activated form of (11Z)-18-hydroxyoctadecenoic acid, playing a potential role in various metabolic pathways. Its structure, featuring a cis-double bond and a terminal hydroxyl group, suggests involvement in specialized lipid metabolism, potentially including pathways for dicarboxylic acid formation via  $\omega$ -oxidation or incorporation into complex lipids. This guide outlines the methodologies for its synthesis, purification, and detailed structural elucidation using modern analytical techniques.

## Synthesis and Purification

The synthesis of **(11Z)-18-hydroxyoctadecenoyl-CoA** is typically achieved through a two-step process involving the synthesis of the free fatty acid followed by its enzymatic or chemical ligation to Coenzyme A.

## Synthesis of (11Z)-18-hydroxyoctadecenoic acid

The precursor, (11Z)-18-hydroxyoctadecenoic acid, can be synthesized via various organic chemistry routes, often involving oleic acid as a starting material. A common approach is the hydroboration-oxidation of a protected oleic acid derivative to introduce the terminal hydroxyl group.

## Enzymatic Synthesis of (11Z)-18-hydroxyoctadecenoyl-CoA

The most common and specific method for synthesizing fatty acyl-CoAs is through the use of acyl-CoA synthetases (ACS). These enzymes catalyze the ATP-dependent ligation of a fatty acid to Coenzyme A.[\[1\]](#)

### Experimental Protocol: Enzymatic Synthesis

- **Reaction Mixture Preparation:** In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM HEPES, pH 7.5):
  - (11Z)-18-hydroxyoctadecenoic acid (1 mM)
  - Coenzyme A (1.2 mM)
  - ATP (2.5 mM)
  - MgCl<sub>2</sub> (5 mM)
  - Long-chain acyl-CoA synthetase (e.g., from *Pseudomonas* sp. or recombinant human ACSL1) (1-5 µg)
- **Incubation:** Incubate the reaction mixture at 37°C for 1-2 hours.
- **Quenching:** Stop the reaction by adding an equal volume of cold acetonitrile.
- **Purification:** The product can be purified using solid-phase extraction (SPE) with a C18 cartridge.

## Purification of (11Z)-18-hydroxyoctadecenoyl-CoA

Long-chain fatty acyl-CoAs can be purified from biological extracts or synthesis reactions using reversed-phase high-performance liquid chromatography (RP-HPLC).

#### Experimental Protocol: RP-HPLC Purification

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m).
- Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 10% to 90% B over 30 minutes.
- Detection: UV absorbance at 260 nm (adenine ring of CoA).
- Fraction Collection: Collect fractions corresponding to the product peak and confirm the identity by mass spectrometry.

## Structural Characterization

The definitive structure of **(11Z)-18-hydroxyoctadecenoyl-CoA** is established through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

## Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of long-chain acyl-CoAs.<sup>[2][3][4]</sup>

#### Experimental Protocol: LC-MS/MS Analysis

- LC System: UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7  $\mu$ m).
- Mobile Phase A: 10 mM ammonium acetate in water.
- Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1).

- Gradient: A suitable gradient to elute the long-chain acyl-CoA.
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- MS/MS Analysis:
  - Precursor Ion Scan: Scan for the characteristic fragment ion of the pantetheine moiety of CoA.
  - Product Ion Scan: Fragment the parent ion of **(11Z)-18-hydroxyoctadecenoyl-CoA** to confirm the fatty acyl chain structure. A characteristic neutral loss of 507 Da is often observed.<sup>[5]</sup>

Table 1: Expected Mass Spectrometry Data for **(11Z)-18-hydroxyoctadecenoyl-CoA**

Parameter	Expected Value
Molecular Formula	C <sub>39</sub> H <sub>68</sub> N <sub>7</sub> O <sub>18</sub> P <sub>3</sub> S
Monoisotopic Mass	1047.3555 Da
[M+H] <sup>+</sup>	1048.3628 m/z
[M+Na] <sup>+</sup>	1070.3447 m/z
Characteristic Fragment Ions (Positive Mode)	m/z corresponding to the acylium ion, fragments of the pantetheine arm, and the adenosine diphosphate moiety.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the position of the double bond, its stereochemistry (Z), and the location of the hydroxyl group.<sup>[6][7]</sup>

### Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve a purified sample of **(11Z)-18-hydroxyoctadecenoyl-CoA** in a suitable deuterated solvent such as D<sub>2</sub>O or a mixture of CD<sub>3</sub>OD and D<sub>2</sub>O.

- $^1\text{H}$  NMR: Acquire a one-dimensional proton NMR spectrum. Key signals will include:
  - Olefinic protons ( $\sim 5.3$  ppm).
  - Proton on the carbon bearing the hydroxyl group ( $\sim 3.6$  ppm).
  - Protons adjacent to the thioester linkage and within the CoA moiety.
- $^{13}\text{C}$  NMR: Acquire a one-dimensional carbon NMR spectrum. This will show signals for:
  - Carbonyl carbon of the thioester.
  - Olefinic carbons.
  - Carbon bearing the hydroxyl group.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Table 2: Expected  $^1\text{H}$  NMR Chemical Shifts for the Fatty Acyl Chain of **(11Z)-18-hydroxyoctadecenoyl-CoA**

Protons	Expected Chemical Shift (ppm)	Multiplicity
H11, H12 (olefinic)	$\sim 5.3$	m
H18 ( $-\text{CH}_2\text{OH}$ )	$\sim 3.6$	t
H2 ( $\alpha$ to thioester)	$\sim 2.8$	t
H10, H13 (allylic)	$\sim 2.0$	m
H3-H9, H14-H17	1.2-1.6	m

Table 3: Expected  $^{13}\text{C}$  NMR Chemical Shifts for the Fatty Acyl Chain of **(11Z)-18-hydroxyoctadecenoyl-CoA**

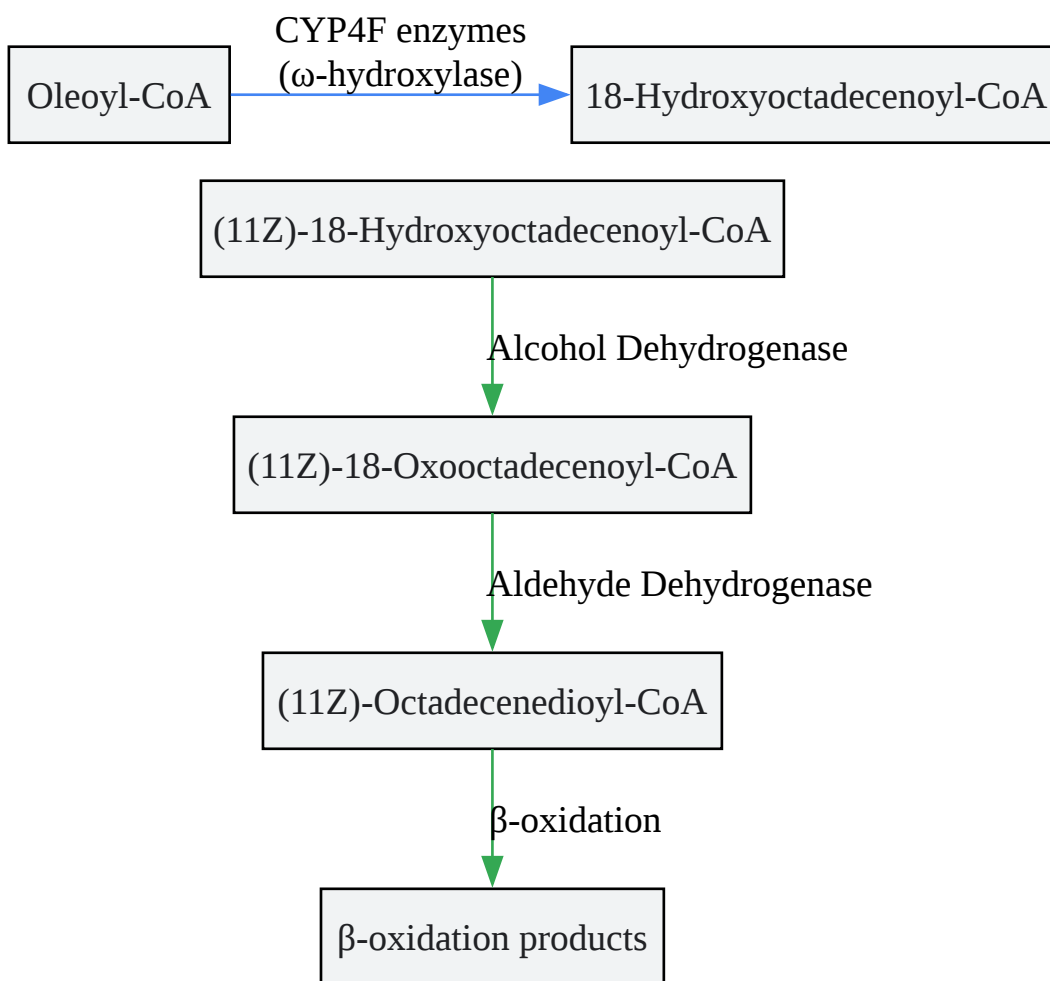
Carbon	Expected Chemical Shift (ppm)
C1 (Thioester carbonyl)	~200
C11, C12 (Olefinic)	~130
C18 (-CH <sub>2</sub> OH)	~63
C2 ( $\alpha$ to thioester)	~45
C10, C13 (Allylic)	~27
Other methylene carbons	25-35

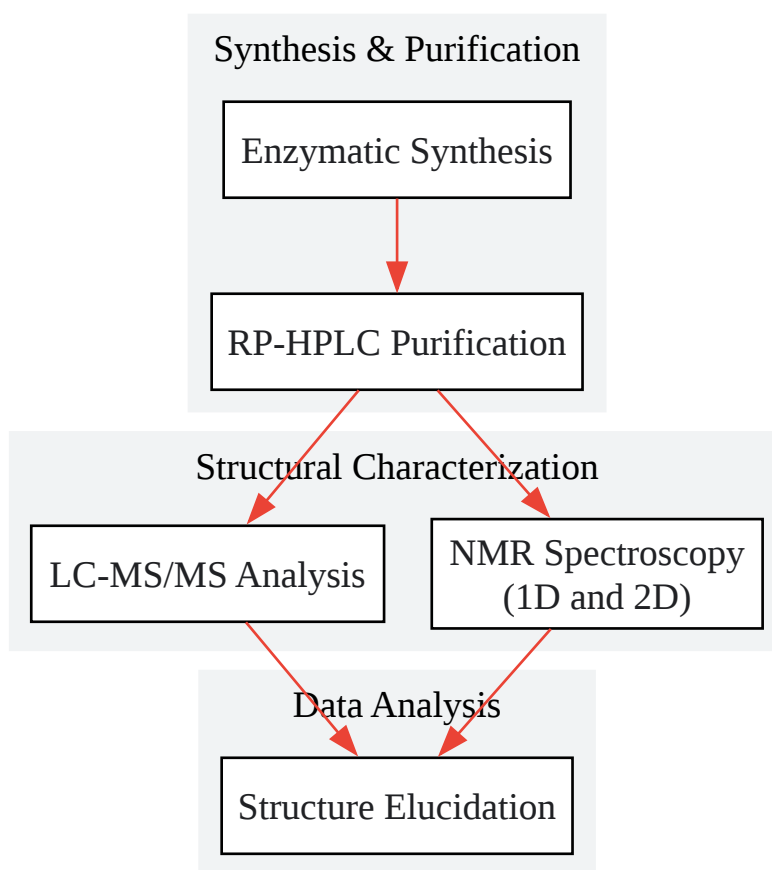
## Metabolic Pathways

**(11Z)-18-hydroxyoctadecenoyl-CoA** is likely an intermediate in the  $\omega$ -oxidation pathway, which is an alternative to  $\beta$ -oxidation for fatty acid degradation. This pathway is particularly important for the metabolism of very-long-chain fatty acids.

## Biosynthesis of $\omega$ -Hydroxy Fatty Acyl-CoAs

The initial hydroxylation of the terminal methyl group of a fatty acid is catalyzed by cytochrome P450 enzymes of the CYP4 family. The resulting  $\omega$ -hydroxy fatty acid is then activated to its CoA ester.





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